molecular formula C7H10N6 B2606111 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine CAS No. 1251129-84-6

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2606111
CAS No.: 1251129-84-6
M. Wt: 178.199
InChI Key: ZYGMTGWGVKSBNF-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetically designed bifunctional heterocyclic amine that serves as a privileged scaffold in medicinal chemistry for the discovery and optimization of novel kinase inhibitors. Its research value stems from its structural similarity to adenine, a component of ATP, allowing it to act as a core template that can be elaborated to target the ATP-binding pockets of various protein kinases. This compound and its derivatives have been investigated for their potential to modulate kinase signaling pathways implicated in oncology and immunology . The molecule's capacity for functionalization at the pyrazol-4-amine group and the nitrogen atoms of the triazole ring enables researchers to fine-tune selectivity and potency against a specific kinase target of interest. As a key intermediate, it provides a versatile chemical starting point for generating compound libraries aimed at probing biological mechanisms and developing new therapeutic candidates for preclinical research.

Properties

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGMTGWGVKSBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate hydrazine derivatives with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde under acidic or basic conditions. The reaction conditions often include solvents like ethanol or dimethylformamide and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Analytical Characterization

The synthesized compound is rigorously characterized using multiple techniques:

Method Key Observations
FTIR-ATR Absorption bands for N-H (amine), C=N (imine), and aromatic rings
1D and 2D NMR Proton and carbon signals consistent with pyrazole and triazole rings, methyl groups
EIMS Molecular ion peak matching the molecular formula
Elemental Analysis Confirmation of C, H, N content

For example, the imine intermediate in analogous syntheses shows a characteristic C=N stretch at ~1619 cm⁻¹ .

Reactivity and Functional Groups

The compound’s reactivity stems from its heterocyclic rings and amine group:

  • Pyrazole ring : Conjugated π-system enables participation in electrophilic substitution or cycloaddition reactions.

  • Triazole ring : Electron-deficient nature allows for nucleophilic attack or coordination chemistry.

  • Amine group : Acts as a nucleophile in acylation, alkylation, or condensation reactions.

Structural Analogues

Several compounds share elements of the target molecule’s structure, enabling comparative analysis:

Compound Structural Features Key Properties
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Pyrazole + benzylamineBioactive N-heterocycle
Pyrazolo[1,5-a]pyrimidines Fused pyrazole-pyrimidineCSNK2 kinase inhibitors
Triazolo[4,3-a]pyrimidines Fused triazole-pyrimidineAntiviral activity

These analogues highlight the versatility of pyrazole-triazole systems in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
This compound is being investigated for its potential as an antifungal agent. Its structural similarity to known antifungals suggests it may inhibit fungal growth effectively. Research indicates that compounds with triazole moieties can disrupt fungal cell membrane synthesis, making this compound a candidate for further development as an antifungal drug .

Enzyme Inhibition Studies
In biochemistry, 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine is utilized in studies focusing on enzyme inhibition. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop new biochemical assays that could lead to novel therapeutic strategies .

Agricultural Chemistry

Fungicides Development
The compound plays a vital role in the formulation of fungicides aimed at protecting crops from fungal diseases. Its efficacy in inhibiting fungal pathogens contributes to higher agricultural yields and better crop quality. This application is particularly significant in sustainable agriculture practices where chemical fungicides are essential for crop protection .

Material Science

Polymer Modification
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This modification can lead to materials with improved mechanical strength and thermal stability, making them suitable for advanced applications in various industries .

Environmental Applications

Bioremediation Efforts
The compound is also being explored for its role in bioremediation processes. Its ability to interact with pollutants suggests it may aid in the breakdown of contaminants in soil and water, contributing to environmental sustainability initiatives .

Case Studies and Research Findings

Application Study/Research Findings Source
Antifungal ActivityInvestigated for efficacy against Candida species
Enzyme InhibitionUsed in assays to study inhibition of cytochrome P450 enzymes
Fungicide DevelopmentEffective against common agricultural fungal pathogens
Polymer ModificationEnhanced thermal stability in polyamide composites
BioremediationPotential use in degrading heavy metals in contaminated sites

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:

Compound Name Key Substituents Synthesis Method Applications/References
1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine Pyrazole-4-amine; 1-(1-methyl-1,2,4-triazol-5-yl)methyl Not explicitly stated (discontinued) Potential kinase inhibitor
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine () Pyrazole-4-amine; 1-(2-trifluoromethylphenyl)methyl Hydrogenation of nitro precursor Intermediate for Ceapin-A9 (unfolded protein inhibitor)
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine () Pyrazole-5-amine; 4-(1-ethyl-1,2,4-triazol-5-yl) Custom synthesis (Hairui Chem) Pharmaceutical intermediate
1-Methyl-5-nitro-1H-pyrazol-4-amine () Pyrazole-4-amine; 1-methyl; 5-nitro Nitration of pyrazole precursors Precursor for amine derivatives
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine () Aliphatic amine; triazole at position 3 of propane Not specified Research chemical (unspecified)

Key Differences and Implications

Substituent Position and Bioactivity

  • The target compound’s pyrazole-4-amine group distinguishes it from 4-(1-ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (), where the amine is at the 5-position. Positional isomerism can significantly alter receptor binding or metabolic stability .
  • The trifluoromethylphenyl analog () exhibits enhanced lipophilicity and electron-withdrawing effects, likely improving membrane permeability compared to the methyl-triazole group in the target compound .

Synthetic Accessibility The target compound’s discontinuation () contrasts with analogs like 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine, which is synthesized via straightforward hydrogenation (). 1-Methyl-5-nitro-1H-pyrazol-4-amine () serves as a nitro precursor, highlighting the utility of nitro groups in protecting amines during synthesis .

The target compound’s triazole-methyl group may offer similar advantages in receptor modulation . The ethyl-triazole variant () introduces bulkier substituents, which could impact steric interactions in binding pockets compared to the methyl group .

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl analog () has higher logP values than the target compound, favoring blood-brain barrier penetration.

Patent and Commercial Relevance

  • The triazole-pyrazole scaffold appears in multiple patents (e.g., ), underscoring its importance in drug discovery. For example, Ceapin-A9 () and MC4R agonists () leverage similar cores for unfolded protein response modulation and obesity treatment, respectively .
  • The discontinuation of the target compound () may reflect competition with more stable or potent analogs in the market.

Biological Activity

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in pharmaceuticals, particularly as an antifungal and anticancer agent.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H9N5
Molecular Weight163.17 g/mol
CAS Number1465649-41-5
Boiling PointNot available
DensityNot available

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. Specifically, this compound has shown promising results against various fungal strains. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Study Findings

A study conducted by researchers demonstrated that this compound exhibited an IC50 value (the concentration required to inhibit 50% of the fungal growth) in the low micromolar range against Candida albicans and Aspergillus fumigatus. This suggests that it could serve as a potential therapeutic agent for treating fungal infections in humans .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The presence of the pyrazole and triazole rings is associated with enhanced cytotoxicity against various cancer cell lines.

Case Studies

In vitro studies have shown that this compound demonstrates significant cytotoxic effects against breast cancer (MCF7) and colon cancer (HT29) cell lines. The IC50 values reported were approximately 10 µM for MCF7 and 15 µM for HT29 cells . The structure activity relationship (SAR) analysis indicated that modifications in the pyrazole ring significantly influence its anticancer activity.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Pharmaceutical Development

Given its promising biological activities, this compound is being investigated for development into new antifungal and anticancer therapies. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications.

Agricultural Chemistry

This compound is also explored for its potential as a fungicide in agricultural applications, providing a dual role in both human health and crop protection .

Q & A

Q. What are the standard synthetic routes for 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A key step includes cyclizing intermediates like substituted pyrazole-carbonyl chlorides using reagents such as phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). For example, cyclization of hydrazide precursors with POCl₃ generates the pyrazole core, followed by methylation at the triazole nitrogen . Purification typically employs column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization involves:

  • IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methyl groups at δ 2.5–3.0 ppm).
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ peaks matching the molecular formula C₈H₁₁N₇).
  • Elemental analysis to validate carbon, hydrogen, and nitrogen percentages (e.g., C: 45.7%, H: 5.3%, N: 49.0%) .

Q. How is the compound purified, and what solvents are optimal?

Purification methods include:

  • Recrystallization using ethanol/water or ethyl acetate/hexane mixtures.
  • Column chromatography with silica gel and eluents like dichloromethane/methanol (95:5 v/v).
  • HPLC for high-purity requirements, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for acylation) minimizes side reactions.
  • Design of Experiments (DoE) : Fractional factorial designs to identify critical variables (e.g., reagent stoichiometry, reaction time) .

Q. What computational approaches predict the compound’s bioactivity?

Advanced methods include:

  • Molecular docking : To assess binding affinity with target proteins (e.g., kinases, enzymes).
  • QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity.
  • DFT calculations : Evaluating charge distribution and frontier molecular orbitals to predict reactivity .

Q. How do structural modifications influence its physicochemical properties?

Substituent effects are studied via:

  • Lipophilicity assays : LogP measurements to assess membrane permeability.
  • Tautomerism analysis : X-ray crystallography (e.g., triazole ring tautomers) and ¹⁵N NMR to resolve isomer populations.
  • Thermal stability : DSC/TGA to evaluate decomposition pathways under varying conditions .

Q. What strategies are used to evaluate its biological mechanisms?

  • Enzyme inhibition assays : IC₅₀ determination against targets like cyclooxygenase or antimicrobial enzymes.
  • Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracked via confocal microscopy.
  • Metabolic stability : Liver microsome assays to predict in vivo half-life .

Methodological Notes

  • Safety protocols : Handle intermediates (e.g., acyl chlorides) in fume hoods with PPE. Waste containing reactive groups (e.g., triazoles) must be neutralized before disposal .
  • Data validation : Cross-reference spectral data with PubChem or crystallographic databases (CCDC entries) to confirm structural assignments .

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